Gallium bromide (GaBr3)

Übersicht

Beschreibung

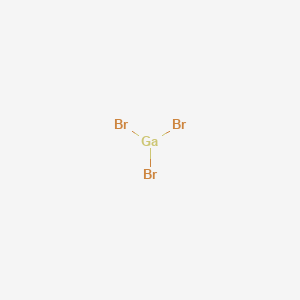

Gallium (III) bromide (GaBr3) is a chemical compound and one of four gallium trihalides . It is a white, crystalline powder at room temperature and atmospheric pressure . It reacts favorably and exothermically with water . Solid gallium tribromide is stable at room temperature and can be found primarily in its dimeric form .

Synthesis Analysis

One method of preparing GaBr3 is to heat elemental gallium in the presence of bromine liquid under vacuum . The result is a gas which must be crystallized in order to form bromide .Molecular Structure Analysis

The GaBr3 monomer has trigonal planar geometry, but when it forms the dimer Ga2Br6, the geometry around the gallium center distorts to become roughly tetrahedral . As a solid, GaBr3 forms a monoclinic crystalline structure with a unit cell volume of 524.16 Å3 .Chemical Reactions Analysis

GaBr3 is a milder Lewis acid than AlBr3, and has more versatile chemistry due to the comparative ease of reducing gallium, but is more reactive than GaCl3 . It is similar spectroscopically to aluminum, indium, and thallium trihalides excluding trifluorides .Physical And Chemical Properties Analysis

Gallium bromide (GaBr3) is a white solid that reacts with water . It is soluble in water . The density of GaBr3 is 3.69 g/cm3 . It has a melting point of 121.5 °C and a boiling point of 278.8 °C .Wissenschaftliche Forschungsanwendungen

Biochemistry and Molecular Biology

Gallium(III) bromide plays a prominent role in the fields of biochemistry and molecular biology . It serves as a vital reagent for synthesizing a wide array of organic and inorganic compounds .

Catalysis

Gallium(III) bromide may be used to catalyze the coupling of indoles with phenylacetylene to form 1,1-bis (1H-3-indolyl)-1-phenylethanes . This shows its importance in the field of catalysis.

Organic Intermediates

Gallium(III) bromide is used as organic intermediates . This means it can be used in the synthesis of various organic compounds.

Oxidizing Agent

Gallium(III) bromide is a powerful oxidizing agent . It is able to release oxygen free radicals from the water in mucous membranes .

Medicine and Microbiology

Gallium(III) bromide has various applications in medicine and microbiology . It is used in the production of semiconductors, light emitting diodes , and has pharmacological applications in cancer-related hypercalcemia, non-Hodgkin’s lymphoma, breast and bladder cancer .

Antimicrobial Treatments

The antimicrobial activity of gallium can be confirmed through experimental data . It has the capacity to disrupt microorganisms’ metabolism , making it a promising compound for the development of antimicrobial treatments.

Wirkmechanismus

Target of Action

Gallium(III) bromide, also known as Gallium bromide (GaBr3), is a chemical compound that has been found to target the essential transcription enzyme RNA polymerase . This enzyme plays a crucial role in the process of transcription, where it catalyzes the synthesis of RNA from a DNA template.

Mode of Action

Gallium(III) bromide interacts with its target, RNA polymerase, to suppress RNA synthesis . This interaction results in reduced metabolic rates and energy utilization within the cell .

Biochemical Pathways

It is known that the compound’s action on rna polymerase disrupts the normal process of transcription, which can have downstream effects on protein synthesis and other cellular processes .

Pharmacokinetics

It is known that some limitations of gallium ions as antimicrobials exist, including low bioavailability and explosive release .

Result of Action

The suppression of RNA synthesis by Gallium(III) bromide leads to reduced metabolic rates and energy utilization within the cell . This can inhibit the growth and proliferation of cells, making Gallium(III) bromide a potential candidate for antimicrobial and anticancer therapies .

Safety and Hazards

Eigenschaften

IUPAC Name |

tribromogallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ga/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVXDMYFQIODQI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ga](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaBr3, Br3Ga | |

| Record name | gallium(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065466 | |

| Record name | Gallium bromide (GaBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odorless crystalline solid; [MSDSonline] | |

| Record name | Gallium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Gallium tribromide | |

CAS RN |

13450-88-9 | |

| Record name | Gallium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium bromide (GaBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium tribromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallium bromide (GaBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium bromide (GaBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is a key characteristic of Gallium(III) bromide that makes it useful in organic synthesis?

A1: Gallium(III) bromide (GaBr₃) is a strong Lewis acid. [, ] This property makes it a potent catalyst for various organic reactions, including the synthesis of ethers from carboxylic acid esters and lactones using siloxanes as reducing agents. []

Q2: Can you provide an example of how Gallium(III) bromide facilitates unique reactions with indoles?

A2: GaBr₃ promotes dearomative indole insertion in 3-indolylmethanols, leading to the formation of 3,3'-bisindole derivatives with high yields and excellent (Z)-selectivities. [] This reaction is particularly significant because it offers a new approach to dearomatizing indoles and provides an efficient method for synthesizing biologically important 3,3'-bisindole derivatives.

Q3: How does the acidity of Gallium(III) bromide contribute to its reactivity?

A3: The strong acidity of GaBr₃ plays a crucial role in the C-C bond cleavage step during the dearomative indole insertion reaction with 3-indolylmethanols. [] This highlights the importance of its Lewis acidity in enabling specific reaction pathways.

Q4: What methods are used to study the structural properties of Gallium(III) bromide in solution?

A4: Researchers use various spectroscopic techniques like Raman spectroscopy, X-ray absorption fine structure (XAFS), and X-ray diffraction to investigate the structure of Gallium(III) bromide solutions at different temperatures. [] These methods provide insights into the coordination chemistry and behavior of GaBr₃ in solution.

Q5: Beyond its use as a catalyst, are there other notable chemical structures involving Gallium(III) bromide?

A5: Yes, research has led to the characterization of a six-coordinate Gallium(III) bromide complex, [GaBr3(Me3[9]aneN3)]. [] This finding is significant as it represents the first example of a six-coordinate Ga(III) bromide complex and contributes to our understanding of Gallium(III) bromide's coordination chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.